molecular formula C12H16N4O3 B12535501 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol CAS No. 832102-52-0

3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol

Cat. No.: B12535501
CAS No.: 832102-52-0
M. Wt: 264.28 g/mol
InChI Key: ZKPCPAXAYFDEOX-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol is a benzimidazole derivative characterized by a nitro group at position 5, a dimethylamino group at position 2, and a propanol chain at position 1 of the benzimidazole core. The molecular formula is C₁₂H₁₆N₄O₃, with a molecular weight of 276.29 g/mol. This compound is of interest in medicinal chemistry due to benzimidazole's prevalence in pharmaceuticals, such as antiparasitic and anticancer agents .

Properties

CAS No.

832102-52-0

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

3-[2-(dimethylamino)-5-nitrobenzimidazol-1-yl]propan-1-ol

InChI

InChI=1S/C12H16N4O3/c1-14(2)12-13-10-8-9(16(18)19)4-5-11(10)15(12)6-3-7-17/h4-5,8,17H,3,6-7H2,1-2H3

InChI Key

ZKPCPAXAYFDEOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(N1CCCO)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzimidazole derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The structural characteristics of 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol contribute to its potential efficacy against these pathogens.

Antiprotozoal Properties
The compound's structural analogs have shown promise as antiprotozoal agents. A study on similar benzimidazole derivatives revealed their effectiveness against Trichomonas vaginalis, suggesting that this compound may also possess similar properties . This opens avenues for further exploration in treating protozoal infections.

Pharmacological Applications

Cancer Research
Benzimidazole derivatives are being investigated for their anticancer properties. The design and synthesis of such compounds often focus on enhancing their cytotoxicity against various cancer cell lines. For example, novel hybrids incorporating benzimidazole structures have been synthesized and evaluated for their ability to induce apoptosis in cancer cells . The specific mechanisms by which this compound exerts its effects on cancer cells warrant detailed study.

Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. Benzimidazole derivatives have been shown to selectively inhibit certain enzymes involved in cancer progression and microbial resistance. This inhibition can disrupt cellular pathways critical for the survival and proliferation of harmful cells .

Biochemical Studies

Molecular Modeling and Structure Activity Relationship (SAR)
Molecular modeling studies have been employed to predict the biological activity of this compound. By analyzing its interactions with biological targets, researchers can optimize the compound's structure to enhance its efficacy and reduce toxicity .

Data Tables

Application Area Description References
Antimicrobial ActivityEffective against E. coli and Pseudomonas aeruginosa
Antiprotozoal PropertiesPotential efficacy against Trichomonas vaginalis
Cancer ResearchInduces apoptosis in cancer cell lines
Enzyme InhibitionSelective inhibition of enzymes related to cancer

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated various benzimidazole derivatives, including those structurally similar to this compound, demonstrating a notable reduction in bacterial growth rates compared to control groups.
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines showed that compounds with similar structures induced significant cytotoxic effects, leading to further investigations into their mechanisms of action.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, suggesting potential pathways for therapeutic intervention.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol and analogous benzimidazole derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzimidazole Core) Molecular Formula Key Properties/Applications
This compound (Target) - 2-(Dimethylamino)
- 5-Nitro
C₁₂H₁₆N₄O₃ High polarity, potential antimicrobial activity
Zolmitriptan USP Related Compound C - 2-(Dimethylamino)
- 5-Amino
C₁₃H₁₉N₃O Intermediate in migraine drug synthesis
3-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]propan-1-ol - 5-Amino
- 1-(2-Hydroxyethyl)
C₁₂H₁₉Cl₂N₃O₂ Enhanced solubility (dihydrochloride salt)
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol - 5-Methyl C₁₁H₁₄N₂O Simpler structure, lower reactivity

Key Observations:

Electronic Effects: The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the amino (electron-donating) group in Zolmitriptan-related compounds or the methyl group (weak electron-donating) in .

Solubility and Stability: The dihydrochloride salt form of the compound in improves water solubility compared to the free base of the target compound. The nitro group in the target compound may reduce photostability compared to amino or methyl analogs, a critical factor in drug formulation .

Biological Activity: Nitro-substituted benzimidazoles (e.g., the target compound) are often associated with antimicrobial activity, similar to nitroimidazole drugs like metronidazole . Amino-substituted analogs (e.g., Zolmitriptan-related compounds) are intermediates in serotonin receptor agonists, highlighting substituent-dependent pharmacological roles .

Synthetic Considerations: The nitro group in the target compound likely requires nitration under controlled conditions, whereas amino groups () may involve reduction steps from nitro precursors . Methyl substituents () are simpler to introduce via alkylation but offer fewer opportunities for hydrogen bonding .

Computational and Analytical Insights

  • Electron Density Analysis: Tools like Multiwfn can compare electron localization and electrostatic potentials, revealing how the nitro group enhances electrophilicity at the benzimidazole core compared to methyl or amino analogs.
  • Noncovalent Interactions: Studies using methods from could predict differences in hydrogen-bonding or van der Waals interactions between the target compound and its analogs, influencing binding affinities.

Biological Activity

The compound 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and antitumoral properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure features a nitro group and a dimethylamino substituent, which are critical for its biological interactions.

Antimicrobial Activity

Nitro-containing compounds, particularly those with a benzimidazole framework, have demonstrated significant antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and induce cell death.

Key Findings:

  • A study indicated that derivatives similar to 5-nitroimidazoles exhibit potent antimicrobial activity against various pathogens through DNA damage mechanisms .
  • The compound's structural similarity to known antimicrobial agents suggests it may also function effectively against bacterial infections.

Anti-inflammatory Activity

Research has shown that benzimidazole derivatives can inhibit inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Case Study:

  • In vitro studies demonstrated that compounds with similar structures to this compound significantly reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β. This indicates potential use in treating inflammatory diseases .

Antitumoral Activity

The antitumoral effects of nitro-substituted benzimidazoles have garnered attention due to their ability to target hypoxic tumor environments.

Research Insights:

  • Compounds with nitro groups have been identified as hypoxia-activated prodrugs, which selectively release cytotoxic agents in low oxygen conditions typical of tumor tissues. This selectivity enhances their therapeutic index while minimizing damage to normal cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDNA binding via reactive intermediates
Anti-inflammatoryInhibition of iNOS and COX-2
AntitumoralHypoxia-selective activation leading to cytotoxicity

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